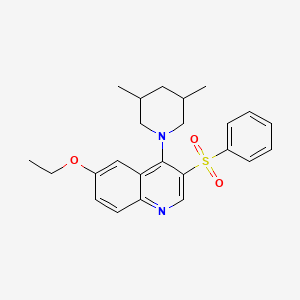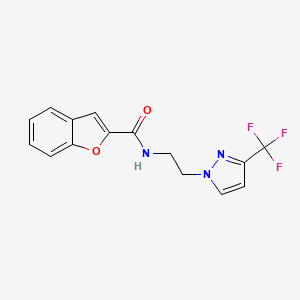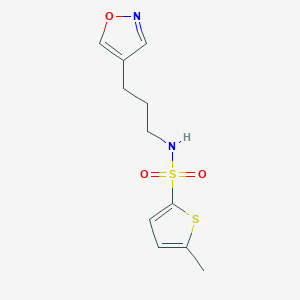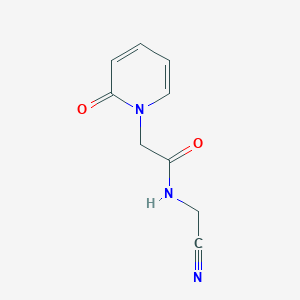![molecular formula C21H27ClN4O4S2 B2942950 6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215389-39-1](/img/structure/B2942950.png)
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a benzamide group, and a tetrahydrothienopyridine group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The piperidine ring, for example, is a common feature in many biologically active compounds .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research efforts have been directed towards synthesizing novel heterocyclic compounds due to their potential therapeutic applications. For instance, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone has shown promising anti-inflammatory and analgesic properties. These compounds were identified as cyclooxygenase inhibitors, displaying significant COX-2 selectivity and exhibiting analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Pharmacological Characterization
Pharmacological characterization of similar compounds has revealed varied activities, including potential antipsychotic properties. For example, heterocyclic analogues of certain compounds were prepared and evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). Such studies are crucial for identifying new therapeutic agents targeting specific neurological pathways.
Antimicrobial Activities
The exploration of new compounds for antimicrobial applications continues to be a vital area of research, addressing the growing concern of antibiotic resistance. New pyridine derivatives, for example, have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating significant potential against various microbial strains (N. Patel, S. N. Agravat, 2007).
Potential Therapeutic Applications
The research also extends into potential therapeutic applications of synthesized compounds, including their role as kinase inhibitors in treating chronic conditions like myelogenous leukemia. Flumatinib, for instance, is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials, illustrating the direct application of such compounds in a therapeutic context (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Mechanism of Action
properties
IUPAC Name |
6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2.ClH/c1-24-12-9-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-5-7-15(8-6-14)31(28,29)25-10-3-2-4-11-25;/h5-8H,2-4,9-13H2,1H3,(H2,22,26)(H,23,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPOXIKQDZBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2942870.png)

![2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942872.png)





![Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2942881.png)


